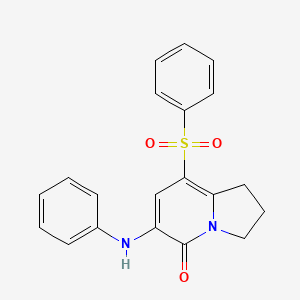
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the indolizine family Indolizine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenylamino and benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Biological Research: Studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: Investigated for its potential as a therapeutic agent in various diseases.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine Derivatives: Compounds like camptothecin and its analogs (irinotecan, topotecan) which are known for their anticancer properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone with various biological activities.
Uniqueness
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indolizine core with benzenesulfonyl and phenylamino groups makes it a versatile compound for various applications in medicinal and pharmaceutical research.
Eigenschaften
CAS-Nummer |
612065-24-4 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-anilino-8-(benzenesulfonyl)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C20H18N2O3S/c23-20-17(21-15-8-3-1-4-9-15)14-19(18-12-7-13-22(18)20)26(24,25)16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2 |
InChI-Schlüssel |
JEOBLGOYTBYKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


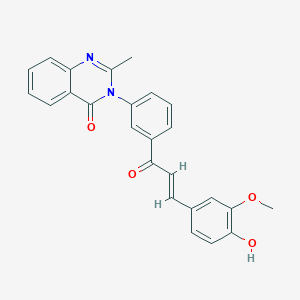



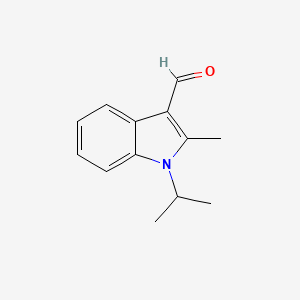
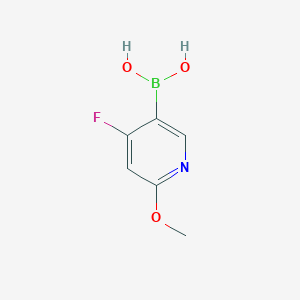
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
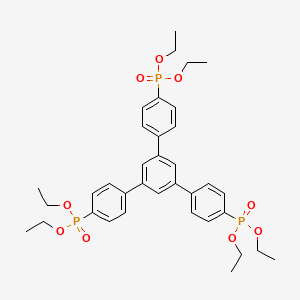
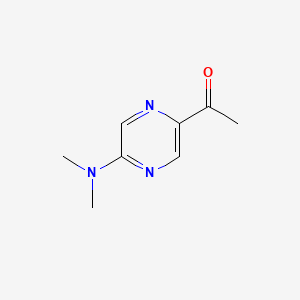
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
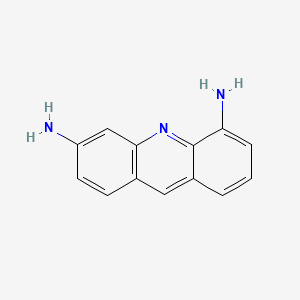
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
